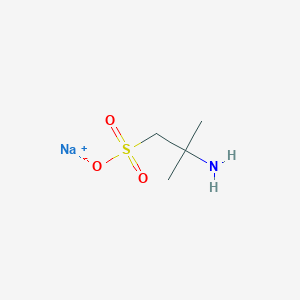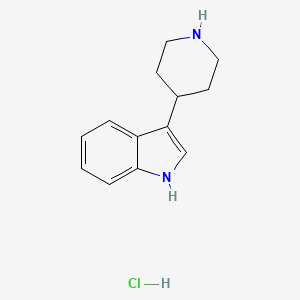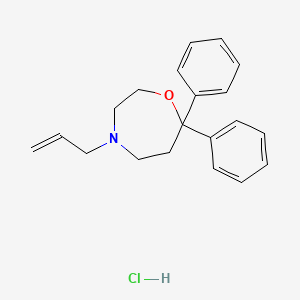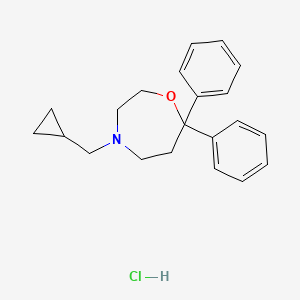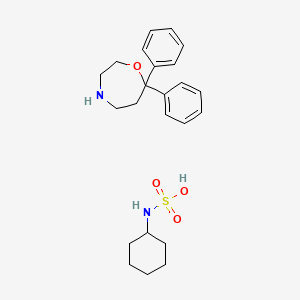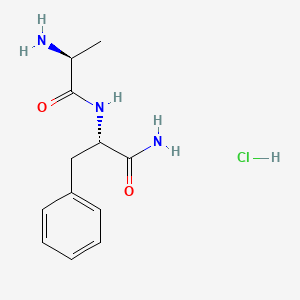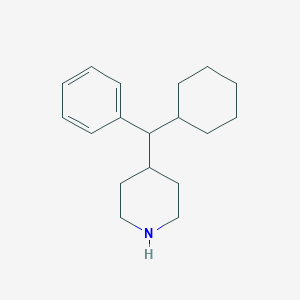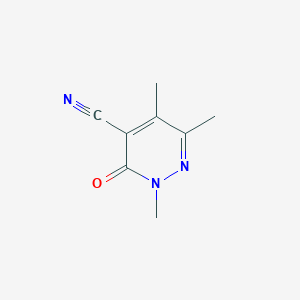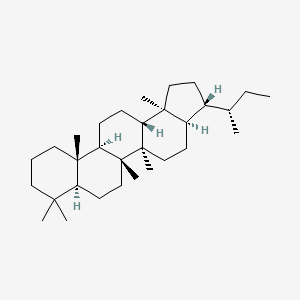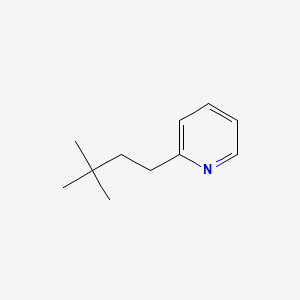
2-(3,3-Dimethylbutyl)pyridine
Overview
Description
“2-(3,3-Dimethylbutyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom in a six-membered ring .
Synthesis Analysis
The synthesis of pyridine derivatives, including “this compound”, involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a 3,3-dimethylbutyl group attached to it . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom .
Chemical Reactions Analysis
Pyridine derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides . They can also undergo C-4-H alkylation with alkyl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, melting point, boiling point, and density . Pyridines generally have unique physical properties compared to benzene, such as a higher boiling point and miscibility with water .
Scientific Research Applications
Synthesis and Pharmacological Activities
- Synthesis of Pyrano[3,4-c]pyridines : Research involving pyridine derivatives, such as 3,3-dimethyl-6-oxopyrano[3,4-c]pyridines, has shown significant pharmacological activities. For instance, a study by Sirakanyan et al. (2021) reported the synthesis of these compounds and their properties, including potent antiplatelet and vasodilatory activity. Notably, one of the compounds, an 8-methyl derivative, demonstrated an antiplatelet effect with an IC50 value twice as low as acetylsalicylic acid, suggesting its potential as a potent inhibitor of platelet aggregation (Sirakanyan et al., 2021).
Chemical Synthesis and Characterization
Synthesis of Novel Heterocycles : Metwally et al. (2008) explored the use of pyridine derivatives in synthesizing new heterocycles of pharmaceutical interest. They demonstrated the reactivity of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine with various compounds to produce novel ring systems, indicative of the versatility of pyridine derivatives in creating complex and potentially useful molecular structures (Metwally et al., 2008).
Structural Characterization : The structural characterization of pyridine derivatives, such as the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has been a subject of study. Chernov'yants et al. (2011) investigated this interaction, demonstrating the formation of complex structures and providing insights into the reactivity and potential applications of these compounds in various fields (Chernov'yants et al., 2011).
Biological and Pharmaceutical Research
Neurotropic Activities : Research on pyridine derivatives, such as the synthesis of 6,8-diamino derivatives of pyrano[3,4-c]pyridines, has also included investigating their neurotropic activities. Paronikyan et al. (2016) synthesized new diamino derivatives and evaluated their properties in various pharmacological tests, demonstrating their potential in treating neurological disorders (Paronikyan et al., 2016).
Antituberculosis Activity : The effectiveness of pyridine derivatives against tuberculosis strains, including multi-drug-resistant strains, has been demonstrated. Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and found that several of these compounds showed potent activity against various TB strains. This research suggests the potential of these compounds in developing new antituberculosis drugs (Moraski et al., 2011).
Mechanism of Action
While the specific mechanism of action for “2-(3,3-Dimethylbutyl)pyridine” is not mentioned in the search results, pyrimidines, a class of compounds related to pyridines, have been shown to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “2-(3,3-Dimethylbutyl)pyridine” with care, using appropriate safety measures.
Future Directions
Future research on “2-(3,3-Dimethylbutyl)pyridine” and related compounds could focus on developing new synthesis methods, exploring their pharmacological effects, and improving their safety profiles . The development of new pyridine analogs with enhanced activities and minimal toxicity is also a promising direction .
properties
IUPAC Name |
2-(3,3-dimethylbutyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)8-7-10-6-4-5-9-12-10/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKWYRGEQAXLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



